"1-Chloro-4-(chloromethyl)-2-nitrobenzene" physical and chemical properties
"1-Chloro-4-(chloromethyl)-2-nitrobenzene" physical and chemical properties
Executive Summary
1-Chloro-4-(chloromethyl)-2-nitrobenzene (CAS: 57403-35-7), also widely known as 4-Chloro-3-nitrobenzyl chloride , represents a critical scaffold in the synthesis of complex heterocyclic pharmaceutical agents. Its structural uniqueness lies in its dual-electrophilic nature: it possesses a highly reactive benzylic chloride susceptible to rapid nucleophilic attack (SN2) and an aryl chloride activated by an ortho-nitro group, enabling Nucleophilic Aromatic Substitution (SNAr) under specific conditions.
This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, synthesis pathways, differential reactivity profiles, and safety protocols. It is designed to serve as a foundational reference for researchers developing small molecule inhibitors, specifically in the antiretroviral and antimicrobial spaces.
Chemical Identity & Physicochemical Properties
The compound is often misidentified in literature due to the varying nomenclature of polysubstituted benzenes. The "benzyl chloride" nomenclature (4-chloro-3-nitrobenzyl chloride) is frequently used in industrial settings, while the IUPAC systematic name is preferred for regulatory documentation.
Table 1: Physicochemical Profile
| Property | Value / Description | Notes |
| CAS Registry Number | 57403-35-7 | Primary identifier.[1][2][3] |
| IUPAC Name | 1-Chloro-4-(chloromethyl)-2-nitrobenzene | Systematic name.[2] |
| Common Synonym | 4-Chloro-3-nitrobenzyl chloride | Used in bulk manufacturing. |
| Molecular Formula | C7H5Cl2NO2 | |
| Molecular Weight | 206.03 g/mol | |
| Appearance | Pale yellow to yellow crystalline solid | Low-melting solid; may appear as a liquid if impure or supercooled. |
| Melting Point | ~40–60 °C (Estimated) | Note: Often confused with the corresponding acid (CAS 3074-03-1, MP ~153°C). |
| Boiling Point | ~320 °C (Predicted) | Decomposes at high temperatures. |
| Density | ~1.5 g/cm³ | High density due to di-halogenation. |
| Solubility | Soluble in DCM, THF, Ethyl Acetate | Hydrolyzes slowly in water. |
Synthesis & Manufacturing Pathways
The industrial synthesis of 1-Chloro-4-(chloromethyl)-2-nitrobenzene typically follows a radical halogenation pathway starting from the toluene derivative. This method is preferred over chloromethylation due to higher regioselectivity.
Primary Synthetic Route: Radical Chlorination
The precursor, 4-chloro-3-nitrotoluene , is subjected to free-radical chlorination. This reaction must be carefully controlled to prevent over-chlorination (forming the benzal chloride) or chlorination of the ring.
Figure 1: Synthetic pathway via radical chlorination of 4-chloro-3-nitrotoluene.
Key Process Parameters:
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Initiator: Azo compounds (AIBN) or UV light are required to initiate the radical chain reaction.
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Solvent: Carbon tetrachloride (CCl4) was historically used but has been replaced by chlorobenzene or benzotrifluoride due to regulatory restrictions.
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Purification: The crude product often contains unreacted toluene and dichloromethyl byproducts. Recrystallization from non-polar solvents (e.g., hexanes/heptane) is the standard purification method.
Reactivity Profile & Chemical Behavior
This molecule is a "chemical chameleon," offering three distinct sites for modification. Understanding the hierarchy of reactivity is essential for designing multi-step syntheses.
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Benzylic Chloride (C-Cl, sp³): The most reactive site. Reacts rapidly with nucleophiles (amines, thiols, azides) via SN2 mechanisms.
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Aryl Chloride (C-Cl, sp²): Activated by the ortho-nitro group. Reacts via SNAr but requires stronger nucleophiles and higher temperatures than the benzylic position.
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Nitro Group (-NO₂): Can be reduced to an aniline, serving as a handle for further functionalization.
Differential Reactivity Map
Figure 2: Hierarchy of reactivity. Note that benzylic substitution is kinetically favored over aryl substitution.
Experimental Insight: When reacting with amines, strictly control the temperature (0–5°C). Elevated temperatures may trigger the displacement of the aryl chloride (SNAr), leading to complex mixtures. If the goal is to functionalize the benzylic position, use stoichiometric equivalents of the amine and a non-nucleophilic base (e.g., DIPEA) to scavenge HCl.
Applications in Drug Discovery
The compound serves as a pivotal intermediate in the synthesis of several bioactive scaffolds:
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HIV Protease Inhibitors: The benzyl chloride moiety allows for the attachment of chiral amino-epoxide backbones, a common feature in retroviral protease inhibitors.
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Indolinone Derivatives: Used in the synthesis of antifilarial and CNS-active agents. The nitro group is reduced to an amine, which then cyclizes with the side chain to form the indole core.
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Dithiocarbazate Complexes: Recent studies utilize this scaffold to synthesize Schiff bases with significant antibacterial activity against S. aureus and E. coli.
Safety, Handling, & Stability
Warning: This compound is a potent alkylating agent and lachrymator.
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Lachrymator: The benzylic chloride functionality releases HCl upon contact with moisture and mucous membranes, causing severe eye and respiratory irritation. All operations must be performed in a functioning fume hood.
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Skin Corrosion: Classified as Skin Corr.[4] 1B (H314).[4] It causes severe burns.[4] Double-gloving (Nitrile/Neoprene) is mandatory.
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Stability:
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Moisture Sensitivity: Hydrolyzes slowly to the benzyl alcohol and HCl. Store under inert atmosphere (Argon/Nitrogen) in a desiccator.
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Thermal Stability: Avoid temperatures >100°C during processing to prevent uncontrolled decomposition.
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Standard Operating Procedure (SOP) for Spills:
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Evacuate the immediate area.
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Neutralize the spill with a dilute solution of ammonia or sodium carbonate to quench the alkylating potential.
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Absorb with vermiculite and dispose of as hazardous halogenated waste.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 286563, 1-Chloro-2-(chloromethyl)-4-nitrobenzene (Isomer Reference). Retrieved from .
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ChemicalBook. 4-Chloro-3-nitrobenzyl chloride Properties and Suppliers. Retrieved from .
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Google Patents. Process for preparing amino epoxides (US Patent). Describes the use of 4-chloro-3-nitrobenzyl chloride in pharmaceutical synthesis. Retrieved from .
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ResearchGate. Synthesis and characterization of S-benzyl-β-N-4-chloro-3-nitrobenzoyl dithiocarbazate. Detailed synthetic protocol involving the title compound. Retrieved from .
Sources
- 1. 1-Chloro-4-isocyanato-2-nitrobenzene | CAS#:40397-96-4 | Chemsrc [chemsrc.com]
- 2. guidechem.com [guidechem.com]
- 3. CAS#:1379370-52-1 | 1-chloro-4-(chloromethyl)-2-ethoxybenzene | Chemsrc [chemsrc.com]
- 4. 3-Chloro-4-nitrobenzoyl chloride | C7H3Cl2NO3 | CID 19077614 - PubChem [pubchem.ncbi.nlm.nih.gov]
